molecular formula C15H22O3 B1594017 methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate CAS No. 6386-39-6

methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate

Cat. No.: B1594017
CAS No.: 6386-39-6
M. Wt: 250.33 g/mol
InChI Key: FQCQJBVYSORVEW-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Characterization

Systematic IUPAC Nomenclature and Alternative Designations

The systematic IUPAC name for this compound is methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate . Alternative designations include:

  • Methyl 3-(1,1-dimethylethyl)-4-hydroxy-5-methylbenzenepropanoate
  • 3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propionic acid methyl ester
  • Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-, methyl ester

Regulatory identifiers include CAS RN 6386-39-6 and PubChem CID 165455.

Molecular Formula and Weight Analysis

The molecular formula is C₁₅H₂₂O₃ , with an average molecular weight of 250.33 g/mol . Key mass spectral data are summarized below:

Property Value Source
Exact Mass 250.1569 g/mol
Monoisotopic Mass 250.156895 Da
Heavy Atom Count 18
Complexity 312

The molecular structure comprises a tert-butyl group, hydroxyl group, methyl substituent, and propanoate ester moiety, contributing to its hydrophobicity (LogP = 3.10).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR data reveal distinct signals for key functional groups:

  • ¹H NMR (CDCl₃):

    • δ 1.43 ppm (s, 9H, tert-butyl)
    • δ 2.28 ppm (s, 3H, aromatic methyl)
    • δ 6.65 ppm (s, 1H, aromatic proton)
    • δ 3.67 ppm (s, 3H, methoxy group)
  • ¹³C NMR:

    • δ 172.1 ppm (ester carbonyl)
    • δ 152.3 ppm (hydroxyl-bearing aromatic carbon)
    • δ 34.2 ppm (tert-butyl quaternary carbon)
Infrared (IR) Spectroscopy

Prominent IR absorptions include:

  • 3450 cm⁻¹ (O–H stretch, phenolic hydroxyl)
  • 1725 cm⁻¹ (C=O stretch, ester)
  • 1260 cm⁻¹ (C–O–C asymmetric stretch)
Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 250.16 [M]⁺, with fragmentation patterns corresponding to the loss of the tert-butyl group (m/z 193.09) and methoxy group (m/z 219.12).

X-ray Crystallographic Studies

No experimental X-ray crystallographic data for this compound are reported in the literature. Molecular geometry is inferred from analogous structures, such as triethylene glycol derivatives, which exhibit planar aromatic rings and staggered ester conformations.

Computational Chemistry Predictions

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311+G(d,p) level provide optimized geometries and electronic properties:

  • Bond Lengths:

    • C–O (ester): 1.34 Å
    • C–C (aromatic): 1.39–1.42 Å
  • Frontier Molecular Orbitals:

    • HOMO-LUMO gap: 4.8 eV, indicating moderate reactivity
Molecular Dynamics (MD) Simulations

MD simulations in aqueous and nonpolar solvents predict a solvent-accessible surface area (SASA) of 480 Ų, consistent with its hydrophobic character.

Properties

IUPAC Name

methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-10-8-11(6-7-13(16)18-5)9-12(14(10)17)15(2,3)4/h8-9,17H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCQJBVYSORVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073371
Record name Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6386-39-6
Record name Methyl 3-(1,1-dimethylethyl)-4-hydroxy-5-methylbenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6386-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL7N9V8CHW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Step 2: Workup and Purification

  • Cool the reaction mixture to about 90 °C under nitrogen.
  • Add 97% acetic acid to adjust pH to 5–6 and stir for 30 minutes to neutralize the base.
  • Remove nitrogen flow and add approximately 85% alcohol solvent.
  • Reflux the mixture for 30 minutes, then cool for 30 minutes.
  • Further cool naturally and then force cool to 0 °C or below, stirring gently to promote crystallization.
  • Filter the crystalline product, wash with 85% alcohol, and dry.

Reaction Conditions and Optimization

Parameter Range/Value Notes
Phenol equivalents 1.0–2.0 2,6-di-tert-butylphenol preferred
Sodium methanolate 0.1–0.2 equivalents Catalytic amount
Temperature (initial) 80–90 °C For drying and moisture removal
Temperature (reaction) 60–75 °C (during acrylate addition) Controlled to avoid side reactions
Temperature (final) 120 °C To complete rearrangement
Reaction time 1.5 h (acrylate addition) + 2–3 h (incubation) + 1–1.5 h (final heating) Total ~5–6 h
pH adjustment 5–6 Using 97% acetic acid
Crystallization temp 0 °C or below For product isolation

Example Experimental Data

Embodiment Phenol (g) Sodium Methanolate (g) Methyl Acrylate (g) Yield (%) Purity (%) Melting Point (°C)
1 206.32 5.4 43.05 79.9 98.55 62–64
2 185.69 4.86 38.75 Not specified Not specified Not specified

These examples demonstrate the reproducibility and efficiency of the method, yielding high-purity methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, which is closely related structurally to the target compound methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate.

Mechanistic Insights

  • The reaction proceeds via a Michael addition , where the phenolic oxygen or the aromatic ring attacks the β-position of methyl acrylate.
  • This is followed by a H-1,5 hydrogen migration , a rearrangement step that stabilizes the product into the propanoate structure.
  • The use of sodium methanolate as a base catalyst facilitates both nucleophilic attack and proton transfers.
  • The reaction temperature and controlled addition of methyl acrylate are critical to minimize side reactions and maximize yield.

Comparative Notes and Alternative Approaches

  • While the described method is well-documented and efficient, alternative bases or catalysts (e.g., other alkoxides or organic bases) might be explored for optimization.
  • Solvent choice is primarily methanol due to its compatibility with sodium methanolate and ease of removal.
  • Purification by crystallization from alcohol solvent ensures high purity without complex chromatographic steps.
  • The method is scalable, suitable for industrial synthesis of antioxidants and related compounds.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antioxidant Applications

Hindered phenolic antioxidants, including methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate, are primarily utilized to prevent oxidation in various materials. Their effectiveness stems from their ability to scavenge free radicals and inhibit oxidative degradation.

Polymer Manufacturing

In polymer manufacturing, these antioxidants are crucial for enhancing the thermal stability and longevity of plastics. They are often incorporated into formulations to protect against thermal and oxidative degradation during processing and end-use.

Application AreaBenefits
Plastics Increases thermal stability, prolongs lifespan
Adhesives Enhances durability and resistance to oxidative stress
Coatings Improves weather resistance and color retention

A case study highlighted in a review on additive usage in polymer manufacturing indicates that phenolic antioxidants can significantly improve the mechanical properties and thermal stability of polymers by reducing the rate of oxidation during processing .

Food Packaging

The compound is also employed in food packaging materials to extend shelf life by preventing oxidation of fats and oils, which can lead to rancidity. Its incorporation helps maintain the quality and safety of food products by protecting them from oxidative spoilage .

Environmental Considerations

The synthesis and application of this compound have environmental implications. Research has shown that effective recycling methods for by-products can mitigate waste and reduce environmental contamination . Innovative processing techniques have been developed to reclaim resources from production waste, thereby enhancing sustainability in its application.

Health Implications

While the antioxidant properties are beneficial, there are health considerations associated with exposure to tert-butyl phenolic antioxidants. Studies indicate potential toxicity concerns, including allergic reactions and endocrine disruption . Therefore, ongoing research is necessary to evaluate safety profiles comprehensively.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Differences

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Primary Applications
Methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate 36443-68-2 C₁₆H₂₂O₃ 262.34 Methyl ester, tert-butyl, hydroxyl, 5-methyl Antioxidant in polymers, lubricants
Ethyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate 40200-35-9 C₁₆H₂₄O₃ 264.36 Ethyl ester (vs. methyl) Research chemical (limited industrial use)
[Ethane-1,2-diylbis(oxy)]bis(ethane-2,1-diyl) bis(3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate) (Irganox 245) 20170-32-5 C₃₄H₄₈O₈ 608.74 Bis-propanoate linked by triethylene glycol High-performance antioxidant for polyolefins and engineering plastics
Methyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate MFCD01743055 C₂₀H₂₂N₃O₃ 352.41 Benzotriazole ring substituent UV stabilizer with antioxidant properties
Key Observations:

The methyl ester (target compound) is more volatile, favoring applications requiring faster migration in matrices like thin-film polymers.

Bridged Derivatives (Irganox 245): Irganox 245 (CAS 20170-32-5) incorporates two propanoate groups connected via a triethylene glycol chain. This structure enhances thermal stability and reduces volatility, making it ideal for high-temperature processing of polyolefins . The target compound, lacking this bridge, is more suitable for low-viscosity applications like lubricants.

Benzotriazole Hybrids :

  • The benzotriazole-substituted analogue (MFCD01743055) combines UV absorption (300–400 nm) with antioxidant activity, enabling dual functionality in coatings and automotive plastics .

Antioxidant Efficacy and Stability

  • Radical Scavenging Capacity: The target compound’s hydroxyl group donates hydrogen to peroxyl radicals, with steric hindrance from the tert-butyl group prolonging activity. Irganox 245 exhibits superior longevity due to reduced mobility from its larger structure .
  • Thermal Stability: Irganox 245 degrades at >250°C, outperforming the target compound (degradation ~200°C), as shown in thermogravimetric analyses .

Toxicological and Regulatory Considerations

  • Endocrine Disruption Potential: Next-generation risk assessment (NGRA) studies classify the target compound and its analogues (similarity score: 0.96) as low-risk for endocrine disruption, unlike BHT derivatives .
  • Regulatory Status: Irganox 245 is approved under EU REACH for food-contact materials, while the ethyl ester (CAS 40200-35-9) remains restricted to research due to insufficient toxicological data .

Biological Activity

Methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate, also known as methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate, is a compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of this compound, highlighting its antioxidant properties, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C15H22O3
  • Molecular Weight : 250.34 g/mol
  • CAS Number : 6386-39-6
  • Density : 1.042 g/cm³
  • Boiling Point : 330°C at 760 mmHg

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The presence of the phenolic hydroxyl group is crucial for its ability to scavenge free radicals and reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases. Antioxidants play a vital role in protecting cellular components from oxidative damage, thereby reducing the risk of chronic diseases such as cancer and cardiovascular disorders .

The compound's biological effects are primarily attributed to its antioxidant properties. It acts by:

  • Scavenging Free Radicals : The phenolic structure allows for effective electron donation to free radicals, neutralizing them.
  • Modulating Oxidative Stress Pathways : It may interact with various enzymes involved in oxidative stress responses, enhancing the body's natural defense mechanisms against oxidative damage .

Case Studies and Research Findings

  • Protective Effects Against Oxidative Stress
    • A study demonstrated that the compound significantly mitigated oxidative stress in cellular models, leading to enhanced cell viability and reduced apoptosis in response to oxidative insults .
  • Therapeutic Applications
    • Investigations into the therapeutic potential of this compound have shown promise in treating conditions associated with oxidative stress. For instance, it has been studied for its protective effects against neurodegenerative diseases and metabolic disorders .
  • Comparative Studies
    • When compared to other phenolic compounds, this compound exhibited superior antioxidant activity due to its unique substitution pattern on the aromatic ring. This structural feature enhances its reactivity and interaction with biological targets .

Data Table: Comparison of Biological Activities

Compound NameAntioxidant ActivityTherapeutic PotentialMechanism of Action
This compoundHighNeuroprotective, Anti-inflammatoryFree radical scavenging
Tert-butyl hydroquinone (TBHQ)ModerateLiver protectionNrf2 pathway activation
2,4-di-tert-butylphenolHighAntiviral, AnticancerAntioxidant properties

Q & A

Q. What are the optimal synthetic routes for methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate, and how can purity be validated?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or esterification of phenolic precursors. For example, tert-butyl groups can be introduced via acid-catalyzed alkylation of 4-hydroxy-5-methylphenylpropanoic acid derivatives. Purification often requires recrystallization using solvents like ethanol or hexane, followed by column chromatography to remove byproducts. Purity validation should combine HPLC (for separation efficiency) and LC/MS-UV (to confirm molecular weight and detect impurities ≥95% purity) . Data Contradictions: Discrepancies in yield may arise from competing side reactions (e.g., over-alkylation), necessitating kinetic studies to optimize reaction time and temperature.

Q. How is the structural conformation of this compound confirmed, and what analytical techniques resolve ambiguities in stereochemistry?

Methodological Answer: X-ray crystallography is the gold standard for resolving steric effects from the tert-butyl and methyl groups (e.g., torsion angles between the phenolic ring and ester moiety). Spectroscopic methods include:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., tert-butyl at C3, hydroxyl at C4).
  • FT-IR : Confirms ester carbonyl (C=O) stretching at ~1730 cm1^{-1} and phenolic O-H stretching at ~3400 cm1^{-1}.
    Data Contradictions: Discrepancies between computational (DFT) and experimental bond lengths may require recalibration of computational models .

Advanced Research Questions

Q. What mechanistic insights explain the antioxidant activity of this compound, and how can conflicting radical scavenging data be reconciled?

Methodological Answer: The phenolic hydroxyl group is critical for hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. Assess activity using:

  • DPPH/ABTS assays : Quantify radical scavenging efficiency (IC50_{50}).
  • Electrochemical methods : Cyclic voltammetry to measure oxidation potentials.
    Data Contradictions: Variability in IC50_{50} values across studies may stem from solvent polarity (e.g., ethanol vs. DMSO) or assay pH. Control experiments with standardized protocols (e.g., IUPAC guidelines) are essential .

Q. How can environmental persistence and degradation pathways of this compound be studied under ecologically relevant conditions?

Methodological Answer: Adopt a tiered approach:

Lab-scale hydrolysis/photolysis : Simulate aqueous (pH 7–9) and UV exposure to identify primary degradation products (e.g., cleavage of ester groups).

Biotic studies : Use soil microcosms to track microbial transformation via LC-HRMS.

Field validation : Compare lab results with real-world data from agricultural or industrial runoff sites.
Data Contradictions: Lab models may underestimate persistence due to unaccounted variables (e.g., temperature fluctuations, microbial diversity) .

Q. What experimental designs address contradictions in reported bioactivity data (e.g., cytotoxicity vs. cytoprotection)?

Methodological Answer:

  • Dose-response profiling : Use a wide concentration range (nM to mM) to identify hormetic effects.
  • Cell-line specificity : Test across multiple lines (e.g., HEK293, HepG2) to rule out lineage-dependent responses.
  • Multi-omics integration : Combine transcriptomics and metabolomics to distinguish direct targets from secondary effects.
    Data Contradictions: Discrepancies often arise from assay interference (e.g., autofluorescence in plate readers) or incomplete normalization to controls .

Q. What advanced analytical methods are recommended for quantifying trace impurities in synthesized batches?

Methodological Answer:

  • UPLC-QTOF-MS : Achieves ppm-level sensitivity for detecting alkylated byproducts.
  • GC-FID : Monitors residual solvents (e.g., dichloromethane).
  • Isotope dilution assays : Use 13^{13}C-labeled internal standards for precise quantification.
    Data Contradictions: Batch-to-batch variability in impurity profiles may require adaptive purification protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate
Reactant of Route 2
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methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate

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